

# 3-Methoxy-4-(trifluoromethyl)phenol molecular weight

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## Compound of Interest

Compound Name: 3-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B1369301

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An In-depth Technical Guide to **3-Methoxy-4-(trifluoromethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-4-(trifluoromethyl)phenol** (CAS No. 106877-41-2), a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, present a representative synthetic pathway, detail robust analytical methodologies for its characterization, and explore its applications as a strategic building block in modern drug discovery. This document is intended to serve as a foundational resource for scientists leveraging this molecule in their research and development programs.

## Physicochemical Properties and Structural Information

**3-Methoxy-4-(trifluoromethyl)phenol** is a substituted aromatic compound featuring both a methoxy (-OCH<sub>3</sub>) and a trifluoromethyl (-CF<sub>3</sub>) group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate for fine-tuning the characteristics of larger, biologically active molecules.<sup>[1]</sup>

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but is significantly more lipophilic and metabolically stable. Its strong electron-withdrawing nature can profoundly influence the acidity of the phenolic proton and modulate the electron density of the aromatic ring. The adjacent methoxy group further modifies these electronic effects and provides an additional vector for chemical functionalization.

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	106877-41-2	[2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[2][3][5]
Molecular Weight	192.14 g/mol	[2][5]
Purity (Typical)	≥98% (by HPLC)	[3]
Physical Form	Not specified in literature; likely a solid or high-boiling liquid at room temperature.	
Boiling Point	Data not publicly available; requires experimental determination.	
Melting Point	Data not publicly available; requires experimental determination.	

| Solubility | Data not publicly available; expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate. | |

Note: Specific physical constants such as melting and boiling points for this exact isomer are not consistently reported in public databases and should be determined experimentally upon receipt of the material.

## Synthesis Pathway: A Representative Protocol

The synthesis of substituted phenols, particularly those bearing sensitive functional groups, often requires a protection-functionalization-deprotection strategy. A common and robust method for synthesizing trifluoromethyl-substituted phenols involves the protection of the hydroxyl group as a benzyl ether. This protecting group is stable under a wide range of reaction conditions but can be cleaved cleanly via catalytic hydrogenolysis.<sup>[6]</sup>

Below is a representative, field-proven workflow for the synthesis of the target compound, starting from a commercially available halobenzene precursor.

## Experimental Protocol: Benzyl Ether Protection and Hydrogenolysis

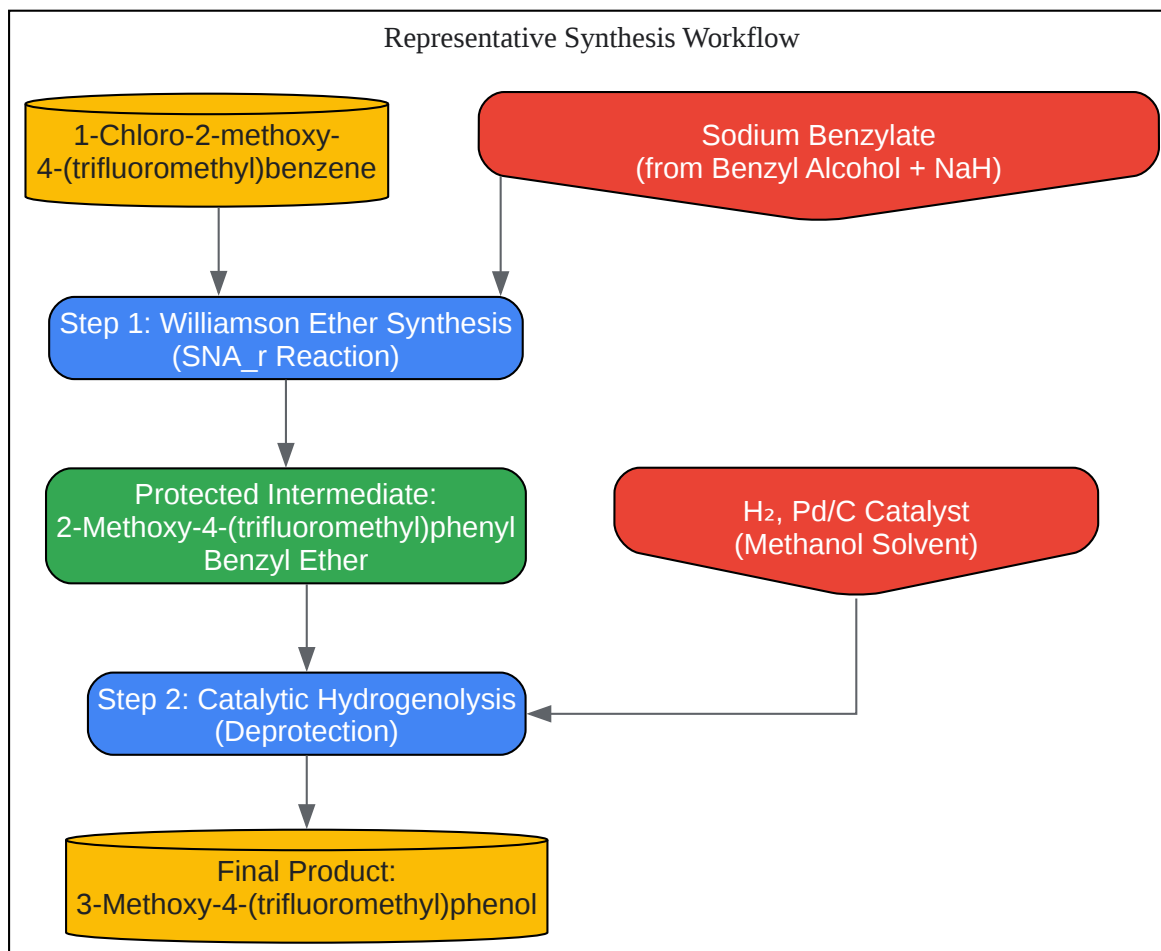
### Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenyl Benzyl Ether

- To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N<sub>2</sub> or Ar).
- Allow the mixture to stir for 30 minutes at room temperature to ensure the complete formation of sodium benzyolate.
- Add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
- Upon completion, cool the reaction to room temperature and carefully quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the protected intermediate, 2-Methoxy-4-(trifluoromethyl)phenyl benzyl ether.

### Step 2: Deprotection via Catalytic Hydrogenolysis

- Dissolve the purified benzyl ether intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
- Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- Purge the reaction vessel with hydrogen gas (H<sub>2</sub>) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
- Stir the reaction vigorously at room temperature. Monitor the reaction for the consumption of starting material by TLC or HPLC.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **3-Methoxy-4-(trifluoromethyl)phenol**. Further purification via chromatography or distillation may be performed if necessary.

Causality Note: The benzyl ether is an ideal protecting group in this context because it is robust enough to withstand the conditions of the ether synthesis but is readily cleaved under mild hydrogenolysis conditions, which will not reduce the aromatic ring or cleave the trifluoromethyl group.<sup>[6]</sup>



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Caption: Representative synthesis workflow for **3-Methoxy-4-(trifluoromethyl)phenol**.

## Analytical Characterization and Quality Control

Ensuring the purity and identity of chemical intermediates is paramount in research and drug development. A multi-modal analytical approach is recommended for the comprehensive characterization of **3-Methoxy-4-(trifluoromethyl)phenol**. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, while Gas Chromatography-

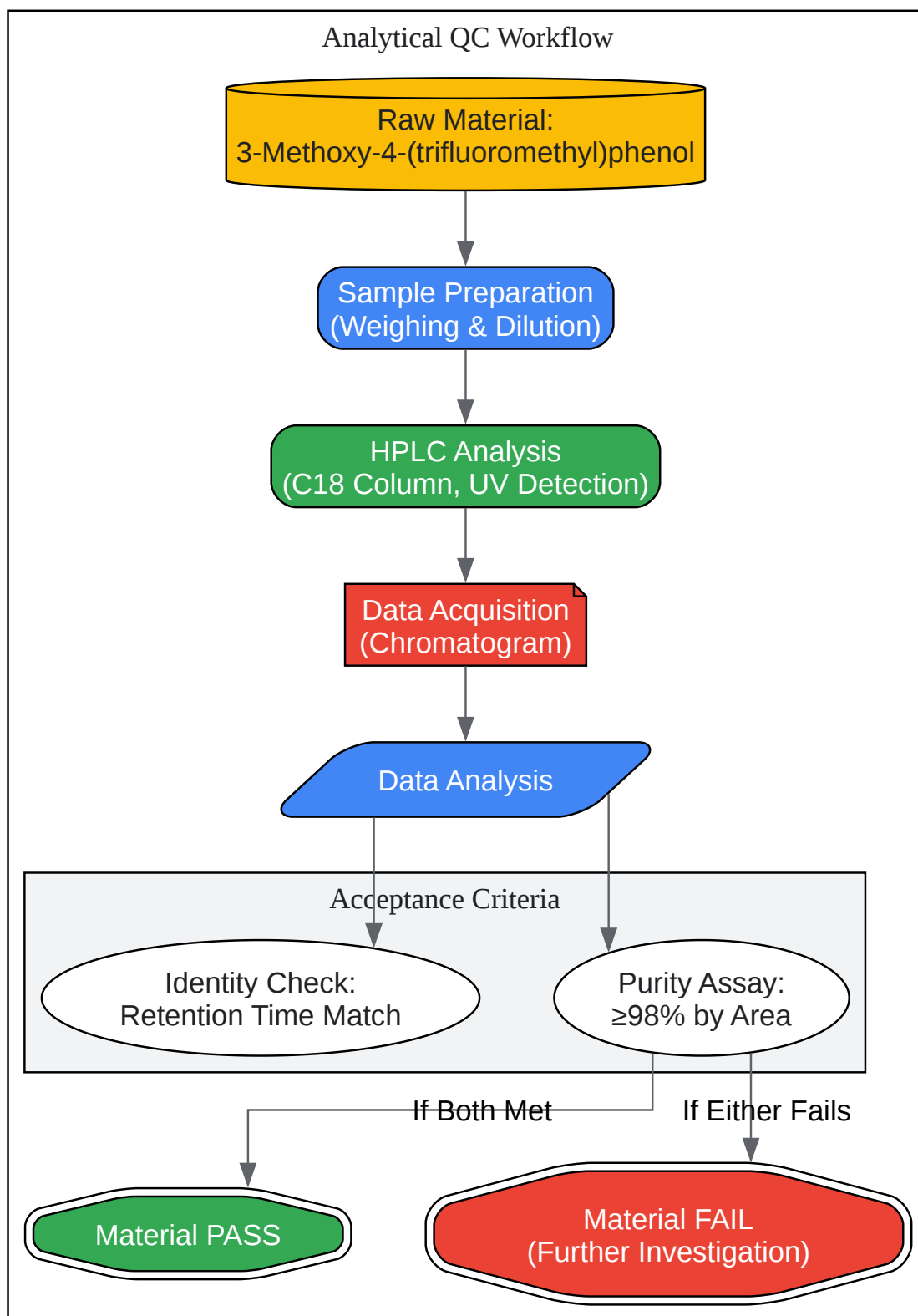
Mass Spectrometry (GC-MS) can be used for identity confirmation and detection of volatile impurities.

## Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is a self-validating system for routine quality control.

- Instrumentation and Materials:
  - HPLC system with a UV detector, pump, and autosampler.
  - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
  - HPLC-grade acetonitrile, methanol, and water.
  - Formic acid or phosphoric acid (for mobile phase modification).
- Standard and Sample Preparation:
  - Stock Solution (1 mg/mL): Accurately weigh ~10 mg of **3-Methoxy-4-(trifluoromethyl)phenol** reference standard and dissolve in 10 mL of methanol.
  - Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250  $\mu$ g/mL) by diluting the stock solution with the mobile phase.
  - Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range (e.g., 100  $\mu$ g/mL).
- Chromatographic Conditions (Illustrative):
  - Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.

- Detection Wavelength: 275 nm (A preliminary UV scan should be run to determine the  $\lambda_{\text{max}}$ ).
- Injection Volume: 10  $\mu\text{L}$ .
- Data Analysis and Validation:
  - Identity: The retention time of the main peak in the sample chromatogram must match that of the reference standard.
  - Purity: Construct a calibration curve by plotting peak area against concentration for the working standards. The curve must have a correlation coefficient ( $r^2$ ) of  $>0.999$ . Calculate the concentration of the sample from the calibration curve and express purity as a percentage of the expected value. Area percent is also a common method for purity assessment.



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Caption: Quality control workflow for purity and identity verification.



## Applications in Drug Discovery and Development

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacological profile of drug candidates.<sup>[1]</sup> The trifluoromethyl ( $-\text{CF}_3$ ) and trifluoromethoxy ( $-\text{OCF}_3$ ) groups are particularly favored for their ability to improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and modulate binding affinity to biological targets.<sup>[1]</sup>

**3-Methoxy-4-(trifluoromethyl)phenol** serves as a key building block for introducing these desirable properties. Its phenol group provides a reactive handle for derivatization through etherification, esterification, or participation in cross-coupling reactions, allowing for its incorporation into a wide array of molecular scaffolds.

Key Roles in Drug Design:

- **Metabolic Blocking:** The robust C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group at a potential site of metabolism can block unwanted biotransformation, thereby increasing the drug's half-life and bioavailability.
- **Lipophilicity Modulation:** The  $-\text{CF}_3$  group significantly increases the lipophilicity of a molecule, which can be crucial for crossing the blood-brain barrier or enhancing oral absorption.
- **Binding Affinity Enhancement:** The strong dipole moment and unique electronic nature of the  $-\text{CF}_3$  group can lead to favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) within a protein's active site, potentially increasing the binding affinity and potency of a drug.

While specific drugs directly synthesized from **3-Methoxy-4-(trifluoromethyl)phenol** are not prominent in publicly available literature, closely related structures like 4-(trifluoromethoxy)phenol are known intermediates in the synthesis of potent therapeutics, such as Kv1.5 potassium channel inhibitors.<sup>[7][8]</sup> This demonstrates the established utility of this class of compounds as critical starting materials in pharmaceutical R&D.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Methoxy-4-(trifluoromethyl)phenol** (CAS 106877-41-2) is not widely available, data from closely related structural analogs provide a strong basis for assessing its potential hazards. Analogs such as 4-(trifluoromethoxy)phenol and 3-methoxy-5-(trifluoromethyl)phenol are classified as hazardous.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Expected Hazards (based on analogs):

- Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Eye Damage/Irritation: Causes serious eye irritation or damage.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[\[9\]](#)[\[10\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Recommended Handling Procedures:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[10\]](#)[\[12\]](#)
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[\[10\]](#)[\[12\]](#)
  - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[12\]](#)
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[10\]](#)

- Keep away from incompatible materials such as strong oxidizing agents.

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